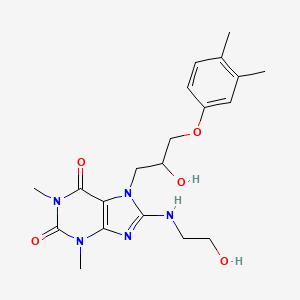
Methyl 4-amino-3-(1,2-oxazol-3-ylmethylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-3-(1,2-oxazol-3-ylmethylamino)benzoate is a useful research compound. Its molecular formula is C12H13N3O3 and its molecular weight is 247.254. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
- Methyl 3-Arylamino-2-benzoylaminopropenoates, closely related to the chemical structure of interest, have been utilized in the synthesis of 4-Arylaminomethylene-2-phenyl-2-oxazolin-5-ones. This process involves reactions leading to unexpected formations of N-aryl-N-bis-(5-oxo-2-phenyl-4, 5dihydro-oxazol4-ylmethylene) amines. These findings suggest a versatile role in synthetic chemistry, particularly in creating bis-oxazolones under specific conditions (M. Singh, R. Singh, & R. M. Singh, 1999).
Polymerization and Material Science
- In the realm of polymer science, a derivative bearing a chromophore group directly linked to the aminoxyl function, indicative of the broader utility of similar compounds, has been proposed as a photoiniferter. This compound facilitates the generation of alkyl and nitroxide radicals under UV irradiation, playing a critical role in nitroxide-mediated photopolymerization. The study not only sheds light on the photophysical and photochemical properties alterations but also on the potential for creating advanced materials through photopolymerization processes (Y. Guillaneuf et al., 2010).
Medicinal Chemistry and Drug Development
- The compound and its derivatives have been explored for antimicrobial activities. For instance, novel Arylazopyrazolones substituted with Thiazolyhydrazone, starting from a base compound similar in structure, demonstrated significant antimicrobial activity against various bacteria and fungi. This insight is crucial for the development of new antimicrobial agents, showcasing the compound's role in the synthesis of potential therapeutic agents (P. Shah, 2014).
Corrosion Inhibition
- Studies have also looked into compounds with benzoxazine structures for their corrosion inhibition properties on metals in acidic environments. This research is pivotal for applications in materials science, especially for protecting metals against corrosion, underscoring the compound's potential in creating effective corrosion inhibitors (A. Kadhim et al., 2017).
Molecular and Structural Chemistry
- The structural analysis of compounds related to Methyl 4-amino-3-(1,2-oxazol-3-ylmethylamino)benzoate has provided insights into hydrogen-bonded configurations in crystalline forms. Such studies are fundamental to understanding the molecular interactions and stability of these compounds, contributing to the knowledge base necessary for designing more complex molecular structures (J. Portilla et al., 2007).
Eigenschaften
IUPAC Name |
methyl 4-amino-3-(1,2-oxazol-3-ylmethylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-17-12(16)8-2-3-10(13)11(6-8)14-7-9-4-5-18-15-9/h2-6,14H,7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGZDHWBYVVXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)NCC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(11-acetyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2540585.png)





![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2540596.png)
![4-(Oxan-4-yl)-6-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2540598.png)


![N-(2,5-dimethylphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2540601.png)
